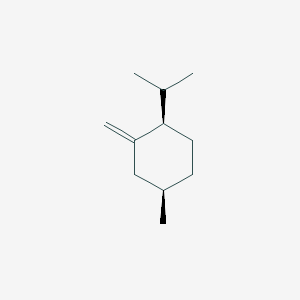
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a methylidene group, and a propan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation, reduction, and dehydration to form the desired compound. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions and reduce the overall production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in asymmetric synthesis and medicinal chemistry.
(1R,4R,5S)-(-)-Guaia-6,10(14)-diene: Another compound with a similar cyclohexane ring structure, used in the study of natural products and their biological activities.
(1R,4R)-p-Mentha-2,8-dien-1-ol: A monoterpenoid with applications in flavor and fragrance industries.
Uniqueness
What sets (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in the development of new pharmaceuticals.
Eigenschaften
CAS-Nummer |
122331-74-2 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20/c1-8(2)11-6-5-9(3)7-10(11)4/h8-9,11H,4-7H2,1-3H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
DEGNFHVRBRNTBM-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C(=C)C1)C(C)C |
Kanonische SMILES |
CC1CCC(C(=C)C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
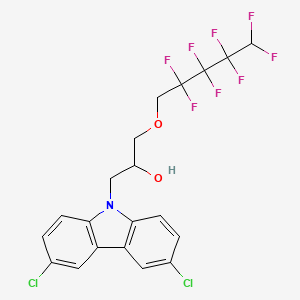
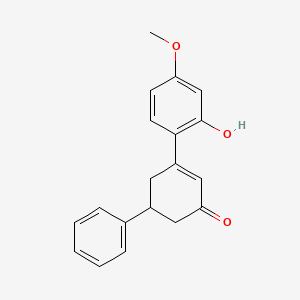

![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)


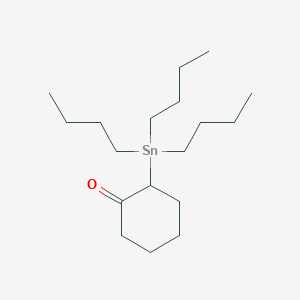
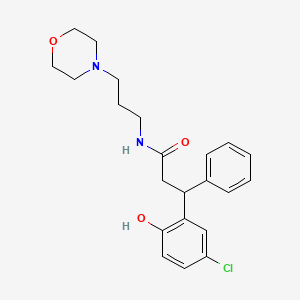
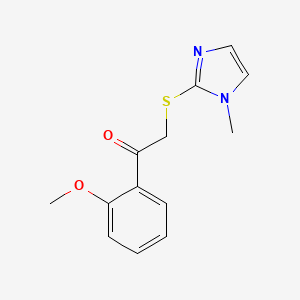
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
